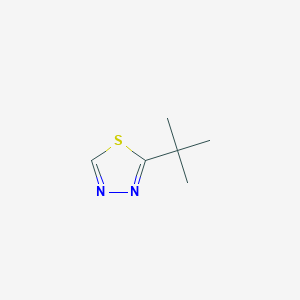

2-Tert-butyl-1,3,4-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Tert-butyl-1,3,4-thiadiazole is a derivative of thiadiazole . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It is known to exhibit a wide variety of biological activity .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of considerable interest due to their broad types of biological activity . They have been synthesized using various techniques, focusing on cyclization, condensation reactions, and functional group transformations .Molecular Structure Analysis

The molecular structure of 2-Tert-butyl-1,3,4-thiadiazole includes a thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The InChI code for this compound is 1S/C6H10N2S/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 .Physical And Chemical Properties Analysis

2-Tert-butyl-1,3,4-thiadiazole is a liquid at room temperature . Its molecular weight is 142.22 .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of “2-Tert-butyl-1,3,4-thiadiazole,” focusing on six unique applications:

Corrosion Inhibition

This compound is used to inhibit the corrosion of brass in sea water samples, which is crucial for marine applications and the longevity of naval equipment .

Biological Activities

The 1,3,4-thiadiazole derivatives display a broad spectrum of biological activities. They are known for their anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities due to their ability to cross cellular membranes and interact with biological targets .

Biomedical Applications

These derivatives have shown myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer and plant activators .

Antiproliferative Activity

They have been investigated for antiproliferative activity in different human cancer cell lines, which is significant for cancer research and potential treatments .

Chemical Synthesis and Characterization

The derivatives are synthesized through various chemical reactions and characterized using methods like UV, FT-IR, NMR, and DFT calculations. This is important for understanding their structure and properties .

Antifungal Bioactivities

Novel 1,3,4-thiadiazole derivatives of glucosides exhibit good antifungal activities. This application is particularly relevant in agriculture and pharmaceuticals to combat fungal infections .

Wirkmechanismus

Target of Action

2-Tert-butyl-1,3,4-thiadiazole is a thiadiazole derivative . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial and anticonvulsant properties

Mode of Action

It is known that thiadiazole derivatives can interact with various bacterial strains and have inhibitory effects on certain enzymes related to convulsions . The compound’s interaction with its targets likely results in changes that inhibit the growth of bacteria or the occurrence of convulsions.

Biochemical Pathways

Given its antibacterial and anticonvulsant activities, it is likely that the compound affects pathways related to bacterial growth and neural signaling .

Result of Action

The molecular and cellular effects of 2-Tert-butyl-1,3,4-thiadiazole’s action are likely to be related to its antibacterial and anticonvulsant activities. For instance, the compound may inhibit bacterial growth at the molecular level, leading to a decrease in bacterial populations at the cellular level . Similarly, the compound’s anticonvulsant activity may result in changes to neural signaling at the molecular level, leading to a decrease in convulsive activity at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Tert-butyl-1,3,4-thiadiazole. For example, the compound has been found to inhibit the corrosion of brass in sea water samples , suggesting that its action and stability may be influenced by factors such as pH and salinity.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-tert-butyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXBCDHYUFWPFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2940745.png)

![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2940752.png)

![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)

![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)

![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2940761.png)

![2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2940763.png)